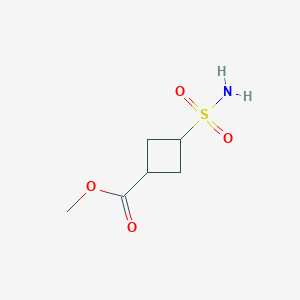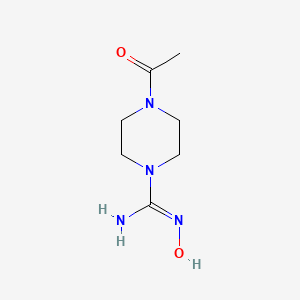![molecular formula C6H5Cl2N3 B13329220 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield amines or alkanes, and substitution can yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its necroptosis inhibitory activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Known for its ATR inhibitory activity.
Uniqueness
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other pyrrolopyrazine derivatives .
Eigenschaften
Molekularformel |
C6H5Cl2N3 |
|---|---|
Molekulargewicht |
190.03 g/mol |
IUPAC-Name |
2,3-dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-6(8)11-4-2-9-1-3(4)10-5/h9H,1-2H2 |
InChI-Schlüssel |
FFULYPVQOSXCKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)


![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)







